molecular formula C9H8ClI B6229727 1-chloro-4-cyclopropyl-2-iodobenzene CAS No. 1434127-60-2

1-chloro-4-cyclopropyl-2-iodobenzene

Cat. No.: B6229727
CAS No.: 1434127-60-2
M. Wt: 278.5
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Description

1-Chloro-4-cyclopropyl-2-iodobenzene is a halogenated aromatic compound with the molecular formula C₉H₈ClI (molar mass: 278.52 g/mol). Its structure features a benzene ring substituted with chlorine at position 1, iodine at position 2, and a cyclopropyl group at position 4. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens (Cl and I) and the steric/electronic contributions of the cyclopropyl group.

Properties

CAS No.

1434127-60-2

Molecular Formula

C9H8ClI

Molecular Weight

278.5

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-chloro-4-cyclopropyl-2-iodobenzene can be achieved through several routes. One common method involves the halogenation of a suitable precursor. For instance, starting with 4-cyclopropylphenol, the compound can be chlorinated and then iodinated under controlled conditions. The reaction typically requires the use of reagents such as thionyl chloride for chlorination and iodine monochloride for iodination. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-4-cyclopropyl-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide or potassium cyanide.

    Oxidation and Reduction: The benzene ring can be subjected to oxidation reactions using reagents like potassium permanganate, leading to the formation of carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Scientific Research Applications

1-Chloro-4-cyclopropyl-2-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential therapeutic agents, including antipsychotic and anti-inflammatory drugs.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-chloro-4-cyclopropyl-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically the leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound acts as an electrophile, forming new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Chloro-4-cyclopropyl-1-iodobenzene

Key Differences :

  • Substituent Positions : The chlorine and iodine groups are swapped (Cl at position 2, I at position 1), while the cyclopropyl group remains at position 4 .
  • Synthetic Implications : Positional isomerism alters the electronic landscape of the benzene ring. For instance, iodine at position 1 (meta to cyclopropyl) may influence regioselectivity in subsequent reactions compared to iodine at position 2 (ortho to Cl).
  • Physicochemical Properties : Despite sharing the same molecular formula (C₉H₈ClI ) and molar mass (278.52 g/mol), differences in dipole moments and solubility may arise due to substituent orientation .
Table 1: Comparison with Positional Isomer
Property 1-Chloro-4-cyclopropyl-2-iodobenzene 2-Chloro-4-cyclopropyl-1-iodobenzene
Molecular Formula C₉H₈ClI C₉H₈ClI
Substituent Positions Cl (1), I (2), Cyclopropyl (4) Cl (2), I (1), Cyclopropyl (4)
Molar Mass (g/mol) 278.52 278.52
Potential Reactivity Iodo ortho to Cl may hinder SNAr Iodo meta to Cl could enhance SNAr

Functionalized Derivative: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Key Differences :

  • Substituent Type : Replaces the cyclopropyl group with a bulkier 4-ethoxybenzyl moiety (C₆H₄-OCH₂CH₂-CH₂-).
  • Molecular Formula : C₁₅H₁₄ClIO (molar mass: 384.63 g/mol), significantly larger due to the extended aromatic/ether chain.
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 1-chloro-4-iodobenzene and 4-ethoxybenzyl chloride, leveraging the activating effects of the electron-withdrawing iodine .
  • Applications : Highlighted as a versatile building block in organic synthesis, likely for pharmaceuticals or agrochemicals due to its bifunctional halogens and ether linkage .
Table 2: Comparison with 4-Ethoxybenzyl Derivative
Property 1-Chloro-4-cyclopropyl-2-iodobenzene 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Molecular Formula C₉H₈ClI C₁₅H₁₄ClIO
Molar Mass (g/mol) 278.52 384.63
Key Substituent Cyclopropyl (small, strained) 4-Ethoxybenzyl (bulky, electron-donating)
Synthesis Method Not specified SNAr with 4-ethoxybenzyl chloride
Applications Cross-coupling precursor Pharmaceutical intermediates

Research Findings and Implications

  • Electronic Effects : The cyclopropyl group’s conjugation with the benzene ring may impart slight electron-donating character, whereas the ethoxy group in the derivative strongly donates electrons via its oxygen atom. This difference could modulate reactivity in electrophilic substitutions or metal-catalyzed couplings .
  • Stability : Iodine’s lower bond dissociation energy (vs. chlorine) makes both compounds prone to iodide loss under harsh conditions, but the cyclopropyl variant’s compact structure may enhance thermal stability relative to the ethoxybenzyl derivative.

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